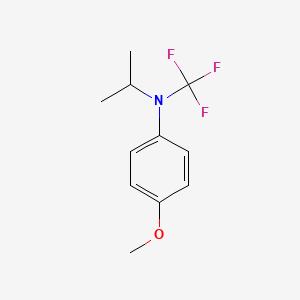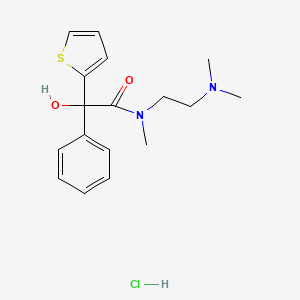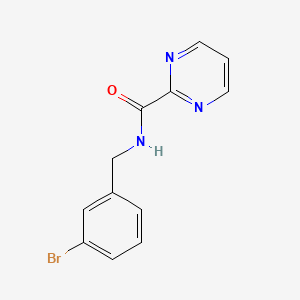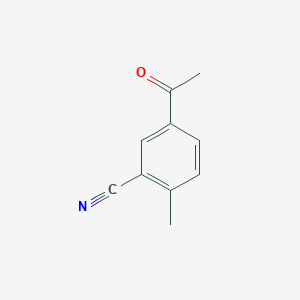
5-Acetyl-2-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-2-methylbenzonitrile: is an organic compound with the molecular formula C10H9NO . It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the 5-position and a methyl group at the 2-position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-acetyl-2-methylbenzonitrile involves the reaction of 3-bromo-4-methylacetophenone with copper(I) cyanide in N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. The reaction mixture is heated at reflux for several hours, followed by cooling, dilution with water, and extraction with ethyl acetate. The organic phases are combined, washed, dried, and concentrated to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Acetyl-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methyl and acetyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic or basic conditions.
Major Products:
Oxidation: 5-Acetyl-2-methylbenzoic acid.
Reduction: 5-Acetyl-2-methylbenzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-2-methylbenzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-acetyl-2-methylbenzonitrile involves its interaction with various molecular targets and pathways. The acetyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to act as a ligand, binding to specific sites on proteins and altering their function .
Vergleich Mit ähnlichen Verbindungen
- 4-Acetyl-2-methylbenzonitrile
- 3-Methyl-4-cyanoacetophenone
- 2-Methylbenzonitrile
Comparison: 5-Acetyl-2-methylbenzonitrile is unique due to the specific positioning of the acetyl and methyl groups on the benzene ring, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
5-acetyl-2-methylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-7-3-4-9(8(2)12)5-10(7)6-11/h3-5H,1-2H3 |
InChI-Schlüssel |
HWBOVVUCRUBWIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



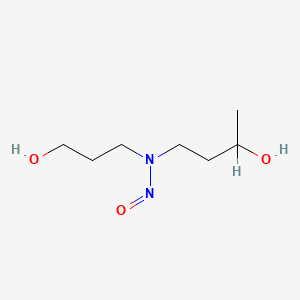
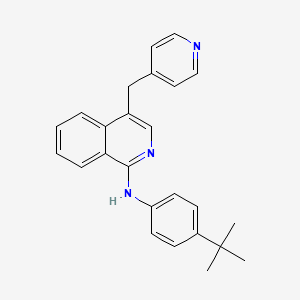



![1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone](/img/structure/B13964890.png)

![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13964898.png)
